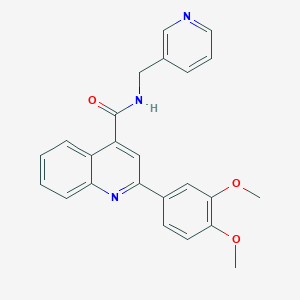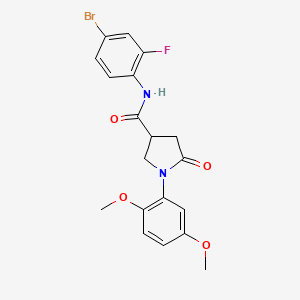![molecular formula C22H24FN3O3S B11159615 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159615.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and fluorophenyl ethyl compounds. Common synthetic routes may involve:
Condensation Reactions: Combining benzothiazole derivatives with appropriate amines or carboxylic acids.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular cyclization.
Functional Group Transformations: Introducing functional groups such as fluorophenyl and carboxamide through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings.
Uniqueness
The uniqueness of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H24FN3O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24FN3O3S/c1-22(2)10-16-19(17(27)11-22)30-21(24-16)25-20(29)14-9-18(28)26(12-14)8-7-13-3-5-15(23)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,24,25,29) |
InChI Key |
SARRPAYBVTZDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-({[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11159542.png)
![N~5~-carbamoyl-N~2~-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-ornithine](/img/structure/B11159545.png)
![3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11159552.png)
![{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid](/img/structure/B11159558.png)
![1-methyl-3-[(1-oxo-1-phenylpropan-2-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11159566.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159569.png)

![7-[(2-fluorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11159585.png)
![N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159592.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11159594.png)
![1-methyl-3-[(3-oxobutan-2-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11159605.png)
![3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11159610.png)

![6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11159624.png)
